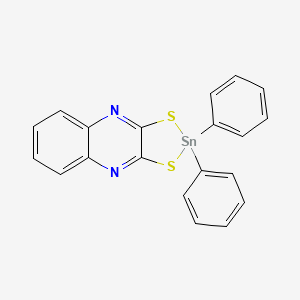
Stannane, (2,3-quinoxalinyldithio)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (2,3-quinoxalinyldithio)diphenyl- is a chemical compound that features a stannane core bonded to a quinoxaline derivative
Vorbereitungsmethoden
The synthesis of Stannane, (2,3-quinoxalinyldithio)diphenyl- typically involves the reaction of diphenyltin dichloride with 2,3-quinoxalinedithiol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is facilitated by the use of a base such as triethylamine. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Stannane, (2,3-quinoxalinyldithio)diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline derivative.
Substitution: The phenyl groups attached to the tin atom can be substituted with other aryl or alkyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organometallic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Stannane, (2,3-quinoxalinyldithio)diphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Stannane, (2,3-quinoxalinyldithio)diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, while the stannane core can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Stannane, (2,3-quinoxalinyldithio)diphenyl- can be compared with other similar compounds such as:
Diphenyltin dichloride: A precursor in the synthesis of the target compound.
2,3-Quinoxalinedithiol: Another precursor used in the synthesis.
Other organotin compounds: These compounds share similar structural features but differ in their specific applications and reactivity.
The uniqueness of Stannane, (2,3-quinoxalinyldithio)diphenyl- lies in its combination of a stannane core with a quinoxaline derivative, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
73927-96-5 |
|---|---|
Molekularformel |
C20H14N2S2Sn |
Molekulargewicht |
465.2 g/mol |
IUPAC-Name |
2,2-diphenyl-[1,3,2]dithiastannolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C8H6N2S2.2C6H5.Sn/c11-7-8(12)10-6-4-2-1-3-5(6)9-7;2*1-2-4-6-5-3-1;/h1-4H,(H,9,11)(H,10,12);2*1-5H;/q;;;+2/p-2 |
InChI-Schlüssel |
SROCWHIJFMQAOF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn]2(SC3=NC4=CC=CC=C4N=C3S2)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
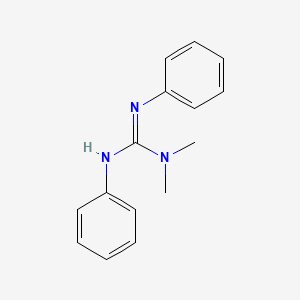
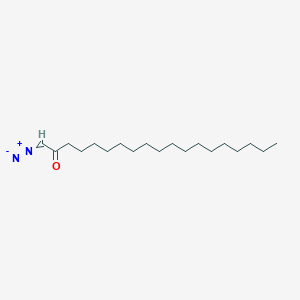
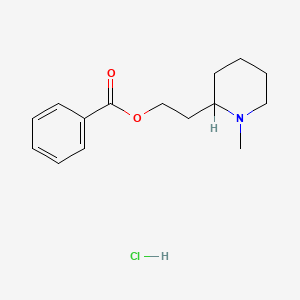
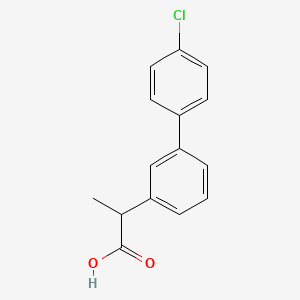
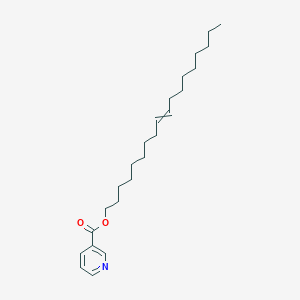



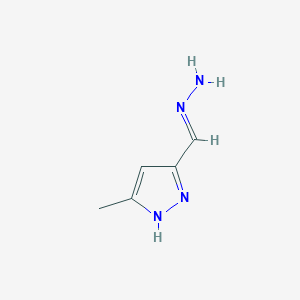
![6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine](/img/structure/B14436458.png)

